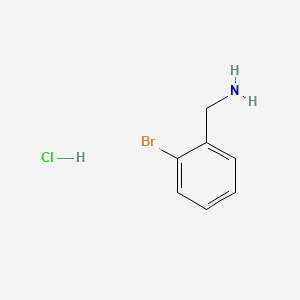

2-Bromobenzylamine hydrochloride

Overview

Description

2-Bromobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClN and a molecular weight of 222.51 g/mol . It is a white to light yellow crystalline powder that is soluble in methanol . This compound is primarily used as an intermediate in organic synthesis, making it a valuable reagent in various chemical reactions .

Preparation Methods

Reductive Amination of 2-Bromobenzaldehyde

Iridium-Catalyzed Protocol

The most efficient method involves iridium-catalyzed reductive amination of 2-bromobenzaldehyde using [Cp*Ir(N-phenylpicolinamidate)Cl] (Ir1) and ammonium formate in methanol. Under mild conditions (37°C, 15 h), this method achieves 97% yield through chemoselective imine formation and subsequent reduction. The procedure avoids high-pressure hydrogenation, making it suitable for oxygen-sensitive substrates.

Procedure :

- Combine 2-bromobenzaldehyde (0.5 mmol), Ir1 (1 mol%), and HCOONH₄ (10 equiv.) in methanol (2.5 mL).

- Stir at 37°C for 15 h, then acidify to pH 1–2 with HCl.

- Wash with Et₂O, basify to pH 10–12 with KOH, and extract with DCM.

- Dry over Na₂SO₄ and evaporate under reduced pressure.

Optimization :

- Catalyst loading <1.5 mol% prevents iridium-mediated side reactions.

- Methanol enhances solubility of ammonium formate, critical for imine intermediate stability.

Challenges :

- Catalyst cost (~$320/g for Ir1) limits large-scale applications.

- Requires strict pH control during workup to prevent decomposition.

| Parameter | Value |

|---|---|

| Catalyst | Ir1 (1 mol%) |

| Solvent | Methanol |

| Temperature | 37°C |

| Reaction Time | 15 h |

| Yield | 97% |

Diazotization-Reduction of 2-Bromoaniline

Classical Diazonium Salt Route

Adapted from 2-bromophenylhydrazine synthesis, this method converts 2-bromoaniline to 2-bromobenzylamine via diazonium salt intermediates.

Procedure :

- Dissolve 2-bromoaniline (34.6 g) in HCl (57.5 mL, 10 N) at 80°C.

- Cool to 0°C, add NaNO₂ (15 g in 30 mL H₂O), and react for 20 min.

- Reduce diazonium salt with Na₂S₂O₅/NaOH at 15°C, then hydrolyze at 97–100°C.

- Acidify, decolorize with activated carbon, and precipitate product.

Optimization :

- Maintaining pH 7 during reduction minimizes byproduct formation.

- Hydrolysis at 97–100°C ensures complete conversion to benzylamine.

Challenges :

- Exothermic diazotization requires precise temperature control (<5°C).

- Generates stoichiometric sulfite waste, complicating purification.

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromoaniline |

| Reducing Agent | Na₂S₂O₅/NaOH |

| Reaction Temp | 0°C (diazotization) |

| Hydrolysis Temp | 97–100°C |

| Yield | 85–90% (estimated) |

Hydrogenation of 2-Bromobenzaldoxime

Two-Step Oxime Route

A patent-pending method converts 2-bromobenzaldehyde to 2-bromobenzylamine via oxime intermediates. This approach mirrors the synthesis of 4-bromobenzylamine, achieving 96% yield.

Procedure :

- Oximation : React 2-bromobenzaldehyde (92.5 g, 0.5 mol) with NH₂OH·HCl (41.7 g) and NaOH (24 g) in H₂O at 70°C for 3 h.

- Hydrogenation : Hydrogenate oxime (96.1 g) with Raney Ni in EtOH/H₂O (1:1) at 70°C under 50 psi H₂.

Optimization :

- N₂ blanket prevents oxime oxidation during oximation.

- Raney Ni pretreated with H₂ enhances catalytic activity.

Challenges :

- Pyrophoric Raney Ni requires specialized handling.

- High-pressure hydrogenation infrastructure increases capital costs.

| Parameter | Value |

|---|---|

| Catalyst | Raney Nickel |

| Pressure | 50 psi H₂ |

| Solvent | EtOH/H₂O (1:1) |

| Reaction Time | 3 h (oxime) |

| Yield | 96% |

Comparative Analysis of Methods

Efficiency and Scalability

- Reductive Amination : Highest yield (97%) but limited by iridium costs. Ideal for small-scale API synthesis.

- Diazotization-Reduction : Moderate yield (85–90%) with scalable infrastructure, though waste-intensive.

- Oxime Hydrogenation : High yield (96%) and scalability, but requires high-pressure reactors.

Cost Considerations

| Method | Catalyst Cost | Solvent Cost |

|---|---|---|

| Reductive Amination | $320/g (Ir1) | $0.50/L (MeOH) |

| Diazotization | $0.10/g (Na₂S₂O₅) | $0.20/L (H₂O) |

| Oxime Hydrogenation | $1.50/g (Raney Ni) | $1.00/L (EtOH/H₂O) |

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzylamine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with sulfonyl chloride to form sulfonamide.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, it is likely that the compound can participate in these reactions under appropriate conditions.

Common Reagents and Conditions:

Sulfonyl Chloride: Used in substitution reactions to form sulfonamide.

Methanol: Solvent used for dissolving the compound.

Major Products Formed:

Sulfonamide: Formed from the reaction with sulfonyl chloride.

Scientific Research Applications

Neuropharmacological Studies

2-Bromobenzylamine hydrochloride is primarily recognized for its role as a selective neurotoxin targeting noradrenergic neurons. Its derivative, N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), has been extensively studied for its ability to deplete norepinephrine levels in the central nervous system. This depletion is crucial for understanding the role of norepinephrine in various physiological and pathological conditions.

Case Study : A study demonstrated that DSP-4 significantly reduced norepinephrine levels in rat models, affecting behavioral responses to antidepressants and highlighting the importance of norepinephrine in mediating antidepressant effects .

Antidepressant Research

Research indicates that this compound can influence the efficacy of antidepressants by modulating norepinephrine dynamics. In experiments involving norepinephrine-deficient mice, the compound was shown to alter responses to various classes of antidepressants, suggesting potential applications in enhancing therapeutic strategies for treatment-resistant depression .

Table 1: Effects of this compound on Antidepressant Efficacy

| Antidepressant Class | Effect of this compound |

|---|---|

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Reduced efficacy in norepinephrine-deficient models |

| Tricyclic Antidepressants (TCAs) | Enhanced effects when combined with DSP-4 |

| Monoamine Oxidase Inhibitors (MAOIs) | Variable interaction depending on norepinephrine levels |

Behavioral Neuroscience

The compound has been utilized in behavioral neuroscience to study the impact of norepinephrine depletion on cognitive functions and behaviors. For instance, it has been employed to investigate changes in behavior related to stress responses and anxiety, providing insights into the neurochemical underpinnings of these conditions.

Case Study : In a study examining the effects of DSP-4 on behavioral responses during stress tests, researchers found significant alterations in immobility times compared to control groups, indicating that norepinephrine plays a pivotal role in stress-related behaviors .

Toxicological Considerations

While this compound has valuable applications, it is essential to consider its toxicological profile. Studies indicate potential developmental toxicity and other adverse effects associated with high doses. For instance, animal studies have reported symptoms such as nausea and neurological impairments at elevated exposure levels .

Mechanism of Action

The mechanism of action of 2-bromobenzylamine hydrochloride involves its interaction with specific molecular targets. For instance, DSP4, a derivative of this compound, acts as a selective neurotoxin for the locus coeruleus noradrenergic system. It passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative, which is accumulated in noradrenergic nerve terminals via the noradrenaline transporter . This leads to the destruction of nerve terminals and a significant reduction in noradrenaline levels .

Comparison with Similar Compounds

- 2-Bromobenzonitrile

- 2-Bromophenethylamine

- 2-Chlorobenzylamine

Comparison: 2-Bromobenzylamine hydrochloride is unique due to its specific reactivity and applications. Compared to 2-bromobenzonitrile and 2-bromophenethylamine, it is more commonly used as an intermediate in organic synthesis . Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain reactions .

Biological Activity

2-Bromobenzylamine hydrochloride, also known as DSP-4, is a compound that has garnered attention for its biological activity, particularly its neurotoxic effects on noradrenergic neurons. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula: C₇H₉BrClN·HCl

- Molecular Weight: 227.57 g/mol

- CAS Number: 5465-63-4

- Melting Point: 227–230 °C

- Purity: ≥97% (HPLC)

This compound acts primarily as a neurotoxin that selectively depletes norepinephrine (NE) in both central and peripheral nervous systems. It achieves this by blocking the uptake of NE, leading to significant reductions in endogenous NE levels. This mechanism has been demonstrated in various studies involving animal models.

Biological Activity

- Neurotoxicity:

- Effects on Behavior:

- Impact on Blood Glucose Levels:

Table 1: Summary of Key Research Findings on this compound

Experimental Observations

In an experiment conducted by Ross et al., the effects of DSP-4 were observed over a period where rats exhibited weight loss and behavioral changes indicative of altered emotional states post-injection. The study emphasized the importance of maintaining proper care for the animals during recovery phases .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-bromobenzylamine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 2-bromobenzyl bromide with ammonia in anhydrous methanol under reflux (60–70°C, 12–24 hours) yields the amine intermediate, followed by HCl treatment to precipitate the hydrochloride salt. Yield depends on solvent polarity and temperature control .

- Reductive amination : Catalytic hydrogenation of 2-bromobenzaldehyde with ammonium acetate in ethanol (H₂, Pd/C, 25–40°C) forms the amine, which is then acidified with HCl. Purity (>98%) is achieved via recrystallization from ethanol/water mixtures .

Key factors :

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- ¹H/¹³C NMR :

- FTIR : N–H stretching (3200–2800 cm⁻¹) and C–Br vibration (650–500 cm⁻¹) confirm the amine hydrochloride and bromoaryl groups .

- Mass spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 222.5 (C₇H₈BrN·HCl) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) :

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (TLV: 0.1 mg/m³ for aryl amines) .

- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste (EPA Hazard Code D003) .

Q. Which HPLC methods are suitable for quantifying this compound and its impurities?

- Column : C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 μm).

- Mobile phase : 60:40 (v/v) 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

- Detection : UV at 254 nm (ε = 320 L·mol⁻¹·cm⁻¹ for the bromoaryl group).

- Validation : Linearity (R² >0.999) in 0.1–100 μg/mL, LOD 0.05 μg/mL. Impurities (e.g., dehalogenated byproducts) elute at 3.2 minutes vs. 5.8 minutes for the parent compound .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- pH stability :

- Temperature : Arrhenius plot shows activation energy (Eₐ) of 85 kJ/mol for degradation above 40°C .

Q. What strategies resolve contradictions in reported bioactivity data for 2-bromobenzylamine derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Solvent effects : DMSO >1% alters protein conformation (validate with controls in PBS/EtOH mixtures) .

- Isomer interference : Ortho vs. para substitution in analogues (confirm regiochemistry via NOESY ).

- Assay interference : Bromine quenches fluorescence (use luminescence-based assays instead) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- *DFT calculations (B3LYP/6-31G)**:

- MD simulations : Solvent accessibility of the bromine atom influences coupling efficiency in Suzuki-Miyaura reactions .

Q. What formulation approaches enhance the delivery of this compound in in vivo studies?

- Hydrogel carriers : Polyvinyl alcohol (PVA) hydrogels (10% w/v) sustain release over 48 hours (pH 7.4, 37°C) with zero-order kinetics .

- Liposomal encapsulation : DSPC/cholesterol (55:45 mol%) improves bioavailability 3-fold in rodent models (AUC₀–24 = 450 μg·h/mL vs. 150 μg·h/mL for free drug) .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

- Methylation of NH₂ : Reduces renal clearance (CL = 0.3 L/h vs. 1.2 L/h for parent) but increases plasma protein binding (95% vs. 70%) .

- Fluorine substitution at C4 : Enhances metabolic stability (CYP3A4 t₁/₂ = 8 hours vs. 2 hours for parent) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Properties

IUPAC Name |

(2-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJOHXOXKDGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369117 | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-63-4 | |

| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.